3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate

Lipophilicity Permeability Drug Design

This pre-functionalized m-trifluoromethylbenzamide scaffold is a validated hinge-binding motif for EphB4, c-Abl, c-Kit, and PDGFR kinases (Novartis US20060035897). Procuring it bypasses in-house CF₃-benzamide synthesis, accelerating kinase panel profiling. With XLogP3 4.7 and TPSA 67.4 Ų, it sits in the CNS MPO sweet spot—offering superior predicted BBB penetration versus the benzodioxole analog (XLogP3 ~3.1). The m-CF₃ group provides class-level CYP450 metabolic protection, reducing first-pass metabolism risk in cell-based and in vivo models. Supplied at ≥90% purity (LCMS/NMR), 2 µmol–50 mg.

Molecular Formula C21H21F3N2O3
Molecular Weight 406.405
CAS No. 1351585-29-9
Cat. No. B2521614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate
CAS1351585-29-9
Molecular FormulaC21H21F3N2O3
Molecular Weight406.405
Structural Identifiers
SMILESC1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C21H21F3N2O3/c22-21(23,24)15-7-4-6-14(12-15)19(27)25-17-10-5-11-18(13-17)29-20(28)26-16-8-2-1-3-9-16/h1-4,6-9,12,17-18H,5,10-11,13H2,(H,25,27)(H,26,28)
InChIKeyHRQSPBRBXCQAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Trifluoromethyl)benzamido)cyclohexyl Phenylcarbamate (CAS 1351585-29-9): Core Chemical Identity and Procurement Baseline


3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate (CAS 1351585-29-9) is a synthetic small molecule (MF: C₂₁H₂₁F₃N₂O₃; MW: 406.4 g/mol) that integrates a meta-trifluoromethylbenzamide, a cyclohexyl spacer, and a phenylcarbamate terminus into a single scaffold [1]. It is catalogued as a screening compound within the Life Chemicals F6250 library (vendor code F6250-0078) and is registered in PubChem under CID 71794258 [1][2]. The compound is typically supplied at ≥90% purity (LCMS/NMR) for early-stage discovery research, with available quantities ranging from 2 µmol to 50 mg [1].

Why 3-(3-(Trifluoromethyl)benzamido)cyclohexyl Phenylcarbamate Cannot Be Replaced by Generic Phenylcarbamate or Benzamide Analogs


The compound occupies a distinct chemical space defined by the simultaneous presence of a hydrogen-bond-donating benzamide NH, a hydrogen-bond-accepting carbamate carbonyl, a metabolically resilient m-CF₃-phenyl ring, and a conformationally constrained cyclohexyl core [1][2]. Removal or relocation of the CF₃ group (e.g., to the para position) alters both lipophilicity (ΔXLogP3) and electronic surface topology (ΔTPSA), while replacement of the phenylcarbamate with a simple ester or amide eliminates key H-bond acceptor contacts [1][3]. The closest catalogued analog—3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate (CAS 1351609-04-5)—exchanges the trifluoromethylbenzamide for a benzodioxole amide, resulting in a lower computed XLogP3 (~3.1 vs. ~4.7) and the loss of the electron-withdrawing CF₃ pharmacophore, which is frequently essential for kinase hinge-region binding and metabolic stability [1][4].

Head-to-Head and Class-Level Quantitative Differentiation Data for 3-(3-(Trifluoromethyl)benzamido)cyclohexyl Phenylcarbamate


Lipophilicity Differential: m-CF₃-Benzamide vs. Benzodioxole Amide Analog

The computed partition coefficient (XLogP3) of 3-(3-(trifluoromethyl)benzamido)cyclohexyl phenylcarbamate is 4.7, placing it in the optimal CNS-permeant range (typically 2–5). In contrast, the closest commercially available analog, 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate (CAS 1351609-04-5), exhibits a substantially lower XLogP3 of approximately 3.1 [1][2]. The 1.6 log unit difference (≈ 40-fold in partition ratio) arises directly from the replacement of the trifluoromethylbenzamide with the more polar benzodioxole amide [1].

Lipophilicity Permeability Drug Design

Hydrogen-Bond Donor Count: Target Compound vs. Cyclohexyl Phenylcarbamate Core Scaffold

The target compound possesses 2 hydrogen-bond donors (benzamide NH and carbamate NH), which is within the Lipinski rule-of-five threshold (≤5). In comparison, the simpler scaffold cyclohexyl N-phenylcarbamate (C₁₃H₁₇NO₂, CAS 3770-95-4) has only 1 H-bond donor [1][2]. While both satisfy drug-likeness filters, the additional H-bond donor in the target compound enables a bifurcated interaction motif (e.g., with kinase hinge residues or protease backbone carbonyls), expanding potential target space [1].

H-Bond Donors Permeability Drug-Likeness

Topological Polar Surface Area Comparison with Typical Kinase Inhibitor Fragments

The topological polar surface area (TPSA) of the target compound is 67.4 Ų, measured via the Cactvs algorithm [1]. This value lies below the 90 Ų threshold typically associated with good oral bioavailability and below the 70 Ų threshold for blood-brain barrier penetration [1]. By comparison, the benzodioxole analog (CAS 1351609-04-5) has a higher computed TPSA of approximately 83 Ų due to the additional oxygen atoms in the benzodioxole ring [2]. The 15.6 Ų difference favors superior passive membrane permeation for the target compound.

Polar Surface Area Membrane Permeability Fragment-Based Screening

Trifluoromethyl Group Metabolic Stability Advantage Over Non-Fluorinated Benzamides

The meta-trifluoromethyl substituent on the benzamide ring confers a class-level metabolic stability advantage by reducing the electron density of the aromatic ring, thereby slowing oxidative metabolism by cytochrome P450 enzymes [1]. Non-fluorinated benzamide analogs (e.g., unsubstituted benzamido-cyclohexyl phenylcarbamates) are expected to undergo more rapid hydroxylation and subsequent clearance. While no direct microsomal stability data is available for this specific compound, the CF₃ group is a well-established metabolic blocking strategy in medicinal chemistry, with documented half-life extensions of 2- to 10-fold in matched molecular pairs [1].

Metabolic Stability CYP450 Resistance Fluorine Chemistry

Optimal Use Cases for Procuring 3-(3-(Trifluoromethyl)benzamido)cyclohexyl Phenylcarbamate


Kinase Inhibitor Fragment Elaboration and Hinge-Binder Screening

The m-trifluoromethylbenzamide moiety is a validated hinge-binding motif for ephrin receptor kinases (EphB4), c-Abl, c-Kit, and PDGFR kinases, as demonstrated in Novartis patent US20060035897 [1]. Procuring this pre-functionalized scaffold bypasses the need for in-house installation of the CF₃-benzamide, delivering a screening-ready fragment with balanced lipophilicity (XLogP3 4.7) and TPSA (67.4 Ų) suitable for direct biochemical kinase panel profiling [2].

CNS-Penetrant Probe Candidate Prequalification

With a computed XLogP3 of 4.7 and TPSA of 67.4 Ų, the compound sits within the established CNS multiparameter optimization (CNS MPO) sweet spot [1]. For discovery teams seeking blood-brain barrier-permeable chemical probes, this compound offers a pre-optimized starting point compared to the more polar benzodioxole analog (XLogP3 ~3.1, TPSA ~83 Ų), which is predicted to exhibit lower passive brain penetration [1][2].

Metabolic Stability-Focused Library Design

The m-CF₃ substituent provides class-level metabolic protection against CYP450-mediated oxidation [1]. In library design for phenotypic screening or in vivo target validation, selecting this compound over non-fluorinated benzamide analogs reduces the risk of rapid first-pass metabolism, increasing the probability of observing on-target pharmacology in cell-based and animal models [1].

Quote Request

Request a Quote for 3-(3-(Trifluoromethyl)benzamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.